molecular formula C23H45O4- B148121 Oxirane, methyl-, polymer with oxirane, monooctadecanoate CAS No. 37231-60-0

Oxirane, methyl-, polymer with oxirane, monooctadecanoate

Cat. No. B148121
CAS RN: 37231-60-0
M. Wt: 385.6 g/mol
InChI Key: ZKXANOHRNLAJJO-UHFFFAOYSA-M
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Description

Oxirane, methyl-, polymer with oxirane, monooctadecanoate, is a type of polymer that is synthesized through the process of ring-opening polymerization (ROP). This polymerization technique involves the reaction of oxirane (epoxide) rings with various initiators to create polymers with diverse properties and structures. The resulting polymers can have applications in various fields, including biomedical applications due to their potential biocompatibility and functionalizability .

Synthesis Analysis

The synthesis of polymers based on oxirane derivatives can be achieved through different polymerization methods. For instance, the ring-opening polymerization of 2,3-disubstituted oxirane using a cationic initiator can lead to polymers with a stiff, stretched conformation, which may form hetero π-stacked structures between side-chain carbonyl and aromatic groups . Similarly, atom transfer radical polymerization (ATRP) has been used to synthesize polymers with a sugar moiety at the center, resulting in V- and star-shaped topologies . Furthermore, the use of boron trifluoride etherate as an initiator has been reported for the synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane}, indicating the versatility of ROP in synthesizing fluorinated polymers .

Molecular Structure Analysis

The molecular structure of polymers derived from oxirane compounds can be characterized by various spectroscopic techniques such as 1H NMR and IR. These techniques help in confirming the presence of specific functional groups and the overall structure of the polymer. For example, the structure of polymers obtained from the polymerization of 2,3-disubstituted oxirane can be confirmed to have π-stacked structures, which are significant for their physical properties .

Chemical Reactions Analysis

The reactivity of oxirane groups in polymers can be modified through reactions such as aminolysis and azidation. The degree of ring opening and the nature of the nucleophile agent can significantly affect the reactivity of the pendant epoxide groups. This reactivity is crucial for the synthesis of amphiphilic copolymers with different solubility profiles, which can form various polymeric forms such as micelles and aggregates .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxirane-based polymers can vary widely depending on the synthesis method and the structure of the monomers used. For instance, the polymerization of methyl ω-epoxyalkanoates has shown that the rate of polymerization and the properties of the resulting polymers, such as glass transition temperatures, can be influenced by the number of methylene groups between the oxirane ring and the carbomethoxy group . Additionally, the molecular weight and the molecular weight distribution of the polymers can be tailored by controlling the polymerization conditions .

Scientific Research Applications

Polymerization and Polymer Architectures

Research has highlighted the developments in the polymerization of alkylene oxides, focusing on important epoxide monomers such as ethylene oxide (EO), propylene oxide (PO), and butylene oxide (BO). The review emphasizes modern and, in some cases, metal-free methods for epoxide polymerization, including the activated monomer strategy and the use of organocatalysts. It also discusses commercially relevant catalyst systems and the structural diversity available for polymers based on these monomers, resembling the variety seen in polymers with a purely carbon-based backbone (Herzberger et al., 2016).

Vegetable Oil-Derived Epoxy Monomers

The study compares glycidyl esters of epoxidized fatty acids derived from soybean oil and linseed oil, highlighting their potential in creating thermosetting resins with improved mechanical properties and reduced viscosities. This research indicates that vegetable oil-derived epoxy monomers may enhance the fabrication of structurally complex composites, indicating a move towards renewable sources in polymer synthesis (Wang & Schuman, 2013).

Polymeric Membranes for Air Separation

Polymeric membranes based on polymethyl methacrylate (PMMA) have been investigated for air separation, a crucial process in industries like oil, gas, and petrochemicals. The study highlights the low energy consumption and good chemical resistance and stability of PMMA, making it suitable for gas separation processes (Kianfar & Cao, 2021).

Chemical Recycling of Poly(ethylene terephthalate)

Research on the chemical recycling of poly(ethylene terephthalate) (PET) provides insights into the recovery of pure monomers that can be repolymerized, thereby contributing to raw petrochemical conservation and energy saving. The study discusses various recycling techniques, including hydrolysis and glycolysis, and their implications for environmental sustainability (Karayannidis & Achilias, 2007).

Polymeric Biomaterials for Tissue Engineering and Drug Delivery

This review showcases research in polymeric nanobiomaterials and nanocarriers for drug delivery. It highlights the development of a new family of poly(ester-ether)s and their applications in fine-tuning mechanical and biological properties of scaffolds for tissue engineering. The study also discusses the potential of various self-assembled nanomicelles based on biodegradable polymers for drug encapsulation and release, indicating their promise in addressing crucial health issues (Bhaw-Luximon et al., 2014).

Immunological Properties of Natural Polysaccharide Nanomaterials

This review discusses the biocompatibility and interaction of natural polysaccharide nanomaterials with the immune system, crucial for biomedical applications like drug delivery and tissue repair. The study covers starch, cellulose, chitin, chitosan, carrageenan, and alginate, focusing on their physicochemical features at the nanoscale for modulating the immune system (Torres et al., 2019).

Safety and Hazards

“Oxirane, methyl-, polymer with oxirane, monooctadecanoate” does not require a hazard warning label in accordance with GHS criteria . It does not contain a substance fulfilling the PBT (persistent/bioaccumulative/toxic) criteria or the vPvB (very persistent/very bioaccumulative) criteria .

Future Directions

“Oxirane, methyl-, polymer with oxirane, monooctadecanoate” has potential applications in various pharmaceutical formulations such as topicals, solid orals, and liquid preparations . Its use as a wetting agent, emulsifier, solubilizer, and bioavailability enhancer of poorly soluble APIs suggests it could play a significant role in the development of new pharmaceutical products .

properties

IUPAC Name

2-methyloxirane;octadecanoate;oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-2-4-3;1-2-3-1/h2-17H2,1H3,(H,19,20);3H,2H2,1H3;1-2H2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXANOHRNLAJJO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CC1CO1.C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37231-60-0
Record name Oxirane, 2-methyl-, polymer with oxirane, monooctadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037231600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, 2-methyl-, polymer with oxirane, monooctadecanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

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